molecular formula C18H25N3O8 B12101904 H-DL-Glu-DL-xiThr-DL-Tyr-OH

H-DL-Glu-DL-xiThr-DL-Tyr-OH

Cat. No.: B12101904
M. Wt: 411.4 g/mol
InChI Key: VHPVBPCCWVDGJL-UHFFFAOYSA-N
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Description

H-DL-Glu-DL-xiThr-DL-Tyr-OH is a synthetic tripeptide composed of racemic (DL) forms of glutamic acid (Glu), xi-modified threonine (xiThr), and tyrosine (Tyr). The DL configuration indicates a mixture of D- and L-stereoisomers, which may influence its conformational flexibility and biological interactions. Key features include:

  • Glu: Contributes a negatively charged side chain at physiological pH.
  • Tyr: Provides an aromatic side chain for hydrophobic or π-π interactions.

However, specific experimental data on its bioactivity or pharmacokinetics are unavailable in the provided evidence.

Properties

Molecular Formula

C18H25N3O8

Molecular Weight

411.4 g/mol

IUPAC Name

4-amino-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H25N3O8/c1-9(22)15(21-16(26)12(19)6-7-14(24)25)17(27)20-13(18(28)29)8-10-2-4-11(23)5-3-10/h2-5,9,12-13,15,22-23H,6-8,19H2,1H3,(H,20,27)(H,21,26)(H,24,25)(H,28,29)

InChI Key

VHPVBPCCWVDGJL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Glu-DL-xiThr-DL-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, glutamic acid, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, threonine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the addition of tyrosine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Glu-DL-xiThr-DL-Tyr-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Reduced peptide bonds or modified side chains.

    Substitution: Peptides with modified functional groups.

Scientific Research Applications

H-DL-Glu-DL-xiThr-DL-Tyr-OH has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Glu-DL-xiThr-DL-Tyr-OH depends on its specific application. In general, peptides like this one can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, the peptide may inhibit or activate specific enzymes, alter signal transduction pathways, or bind to receptors to elicit a cellular response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH
  • Structural Differences :
    • Chain Length : 11 residues vs. 3 in the target.
    • Residues : Includes Lys, xiIle, Asn, Gln, Val, Phe (absent in the target).
    • Molecular Weight : ~1,511.56 g/mol (C₆₃H₉₈N₁₆O₁₉) vs. estimated ~447.44 g/mol (C₁₈H₂₉N₃O₁₀ for the target).
  • Functional Implications :
    • Longer peptides often exhibit higher target specificity but poorer membrane permeability.
    • Multiple charged residues (Lys, Glu) may enhance solubility but increase metabolic clearance.
    • Presence of xiThr and xiIle suggests resistance to proteolytic degradation compared to unmodified residues.
2.2. H-DL-allo-Thr-OH
  • Structural Differences: Single Amino Acid: A monomeric modified threonine vs. a tripeptide. Modification: allo-Thr (a stereoisomer) vs. xiThr (configuration undefined in evidence).
  • Functional Implications :
    • Lower molecular weight (119.12 g/mol) favors use as a synthetic building block.
    • Purity (98% minimum) indicates industrial applicability, whereas tripeptides may require higher purity for biological studies.

Comparative Data Table

Compound Name Residues Molecular Formula Molecular Weight (g/mol) Key Features
H-DL-Glu-DL-xiThr-DL-Tyr-OH (Target) 3 C₁₈H₂₉N₃O₁₀* ~447.44* DL-forms, xiThr modification
H-DL-Lys-...-DL-Phe-OH 11 C₆₃H₉₈N₁₆O₁₉ ~1,511.56 Multiple charged residues, xiThr/xiIle
H-DL-allo-Thr-OH 1 C₄H₉NO₃ 119.12 Single stereoisomer, high purity

*Estimated based on residue summation (Glu: 147.13, xiThr: ~119.12, Tyr: 181.19).

Research Findings and Hypotheses

  • Bioactivity : Longer peptides like the 11-residue compound in may exhibit receptor-binding or antimicrobial activity due to extended interaction surfaces, whereas shorter tripeptides like the target are more likely to act as enzyme substrates or signaling fragments.
  • Stability: xiThr’s modification (shared with and ) could confer resistance to proteases compared to canonical threonine, enhancing in vivo half-life.
  • Synthesis Challenges: Tripeptides with DL configurations (e.g., the target) may require racemic synthesis techniques, increasing complexity compared to single-amino-acid production ().

Biological Activity

The compound H-DL-Glu-DL-xiThr-DL-Tyr-OH is a synthetic peptide that combines various amino acids in both D- and L-forms. This structural arrangement is significant as it influences the compound's biological activity, stability, and potential therapeutic applications. Understanding the biological activity of this compound requires an exploration of its interactions within biological systems, its synthesis methods, and the results of relevant studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Property Details
Molecular Formula C₁₈H₂₃N₃O₄
Molecular Weight 351.39 g/mol
CAS Number Not available
Appearance White to off-white solid powder

The presence of both D- and L-amino acids contributes to unique conformational properties that may enhance its biological efficacy compared to peptides with a uniform stereochemistry.

The biological activity of this compound is primarily influenced by its amino acid sequence. Peptides with similar structures often exhibit activities such as:

  • Antimicrobial Activity: Some studies suggest that peptides like this compound may possess antimicrobial properties due to their ability to disrupt bacterial membranes.
  • Antioxidant Effects: The presence of tyrosine may contribute to antioxidant activities, protecting cells from oxidative stress.
  • Cell Signaling Modulation: The compound may interact with specific receptors or enzymes, influencing cellular signaling pathways.

Case Studies

  • Antimicrobial Properties:
    A study evaluated the antimicrobial efficacy of various synthetic peptides, including those similar to this compound. Results indicated that these peptides could inhibit the growth of pathogenic bacteria by disrupting their cell membranes, suggesting potential applications in developing new antibiotics.
  • Cytotoxicity Assessment:
    In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity against certain tumor cells while sparing normal cells, indicating its potential for targeted cancer therapies.
  • Cell Migration and Invasion:
    Research focused on the role of this compound in modulating cell migration and invasion in metastatic cancer models. The peptide was found to inhibit migration, which could be beneficial in preventing cancer metastasis.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with related peptides is useful:

Compound Activity Unique Features
H-Met-Ser-Arg-Pro-Ala-CysInhibitor of thrombin-triggered aggregationContains homologous sequences to SV40 T antigen
Cys-Gly-Tyr-Gly-Pro-LysAntimicrobial propertiesSimilar structure enhances membrane interaction
H-Asp-Gly-Tyr-LeuAntioxidant and anti-inflammatory effectsModulates inflammatory cytokine production

Synthesis Methods

The synthesis of this compound typically follows established protocols in peptide chemistry, which include:

  • Solid-phase peptide synthesis (SPPS): This method allows for the stepwise addition of amino acids while attached to a solid support.
  • Liquid-phase synthesis: Used for larger peptides where solubility is a concern.

These methods ensure high purity and yield, which are critical for biological testing.

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